molecular formula C14H9F3INO2 B2542116 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 877040-37-4

3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No.: B2542116
CAS No.: 877040-37-4
M. Wt: 407.131
InChI Key: LRYFSXFLMLSOOD-UHFFFAOYSA-N
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Description

3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide is a chemical compound with the molecular formula C14H9F3INO2 and a molecular weight of 407.13 g/mol It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzamide moiety

Future Directions

Fluorine-containing compounds, including those with a trifluoromethoxy group, are predicted to be developed more in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 3-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

3-Iodo-N-(4-(trifluoromethoxy)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Iodo-N-(4-fluorophenyl)benzamide: Contains a fluorine atom instead of a trifluoromethoxy group.

    3-Iodo-N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide makes it unique compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

3-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3INO2/c15-14(16,17)21-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(18)8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYFSXFLMLSOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877040-37-4
Record name Benzamide, 3-iodo-N-(4-(trifluoromethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877040374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

DIPEA (6.34 mL, 36.3 mmol) was added to a solution of 3-iodobenzoic acid (3 g, 12.1 mmol) and 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU, 5.50 g, 13.31 mmol) in THF (25 mL) and MeCN (5 mL) and the RM was stirred at RT for 1 h. 4-(Trifluoromethoxy)aniline (2.435 mL, 18.14 mmol) was then added and the RM was stirred at RT for 3 h. The solvent was evaporated off under reduced pressure and the residue was treated with aq. HCl (50 mL of 1 M) and extracted with TBME/EtOAc (9:1). The combined extracts were washed with aq. 1 M HCl, sat. aq. Na2CO3 (50 mL), water and brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure. The residue was suspended in water, filtered and dried to afford the title compound as a purple solid. UPLC-MS (Condition 1) tR=3.23 min, m/z=407.8-409.8 [M+H]+, m/z=405.9-406.9 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.33-7.41 (m, 3H) 7.88 (d, J=9.3 Hz, 2H) 7.94-8.00 (m, 2H) 8.30 (t, J=1.7 Hz, 1H) 10.50 (s, 1H).
Name
Quantity
6.34 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.435 mL
Type
reactant
Reaction Step Two

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